

Measuring caspase-1 activity after treatment with MC-Val-Cit-PAB-VX765

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Compound of Interest

Compound Name: MC-Val-Cit-PAB-VX765

Cat. No.: B1574371

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Application Note & Protocol

Topic: Measuring Caspase-1 Activity after Treatment with the Prodrug **MC-Val-Cit-PAB-VX765**

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to Caspase-1 and the Inflammasome

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a critical cysteine protease that plays a central role in the innate immune response.[1][2] Its activity is tightly regulated by large, multi-protein complexes called inflammasomes.[1][3] Upon activation by various pathogenic or endogenous danger signals (PAMPs and DAMPs), inflammasomes assemble and promote the cleavage of pro-caspase-1 into its active p20 and p10 subunits.[2] Active caspase-1 has two primary functions: it proteolytically matures the pro-inflammatory cytokines pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18) into their active, secreted forms, and it cleaves Gasdermin D to induce a pro-inflammatory form of cell death known as pyroptosis.[1][4] Given its role as a key driver of inflammation, caspase-1 is a significant therapeutic target for a range of inflammatory and autoimmune diseases.[4][5]

Principle of the MC-Val-Cit-PAB-VX765 Prodrug

VX765 (Belnacasan) is a potent, selective inhibitor of caspase-1.[5][6] It is a prodrug that is converted in vivo to its active form, VRT-043198, which covalently modifies a catalytic cysteine

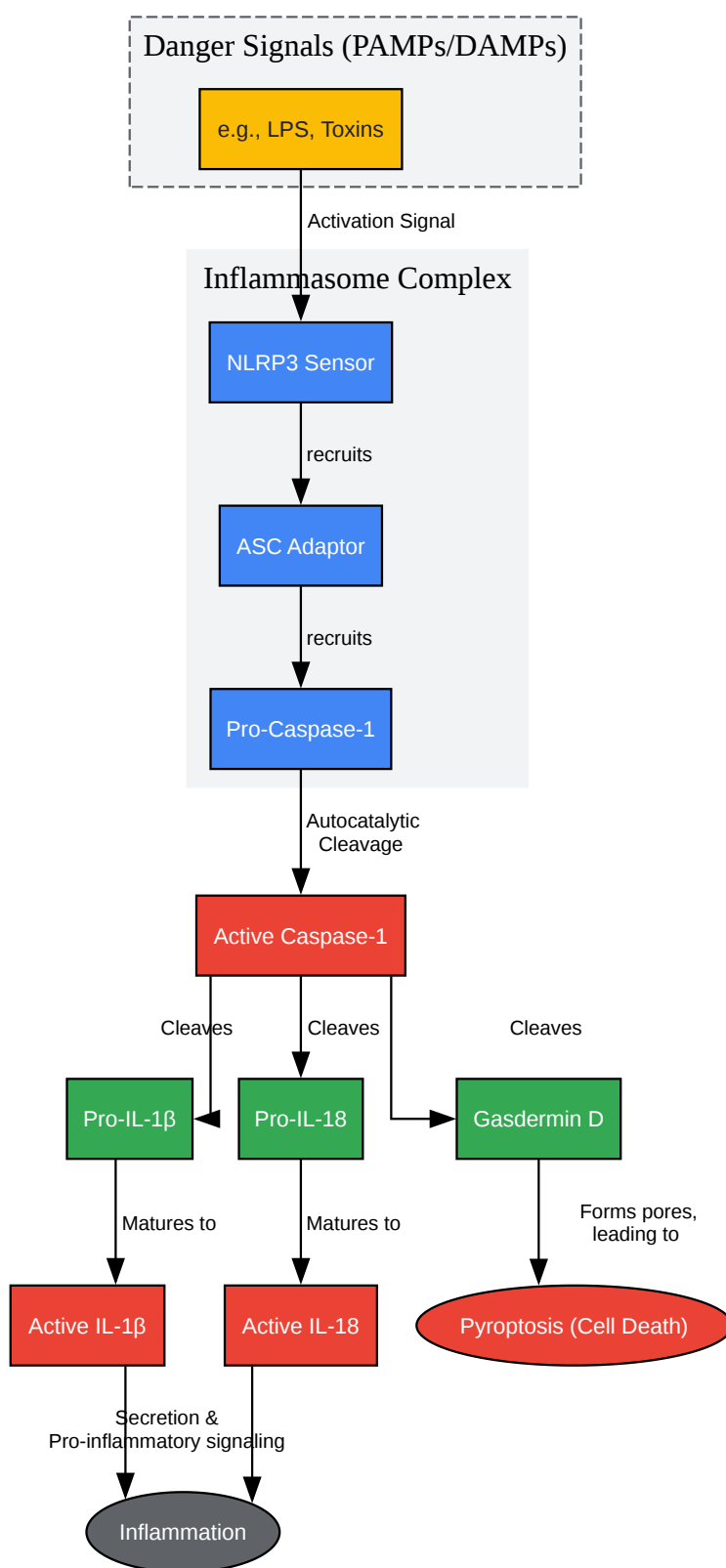
residue in the caspase-1 active site.[1] The compound **MC-Val-Cit-PAB-VX765** is a sophisticated prodrug delivery system designed for targeted intracellular release of the active inhibitor.

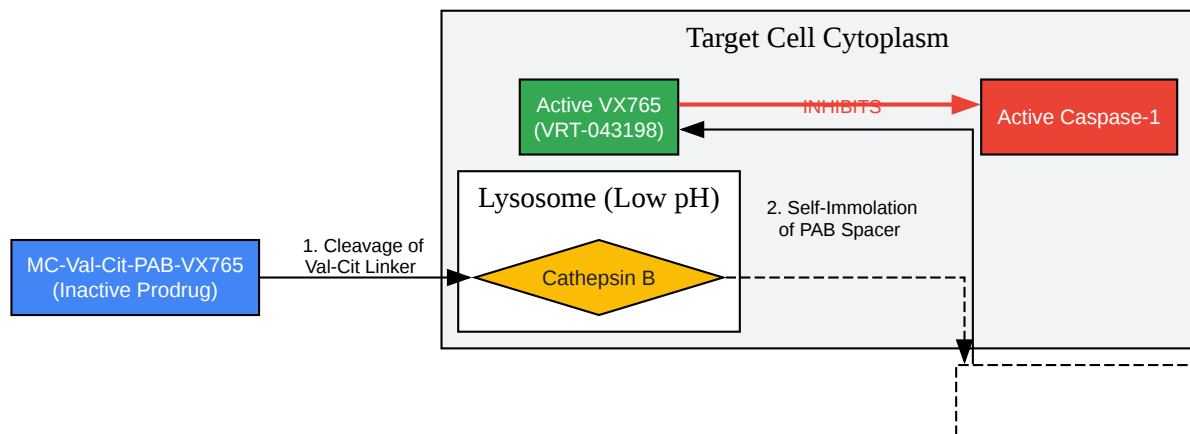
- **Val-Cit Linker:** The valine-citrulline dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease.[7][8] This ensures that the drug remains largely inactive in systemic circulation.
- **PAB Spacer:** The p-aminobenzyl carbamate (PABC) moiety is a self-immolative spacer. Once Cathepsin B cleaves the Val-Cit peptide bond, the PAB linker spontaneously degrades, releasing the active VX765 molecule.
- **Targeted Activation:** This mechanism allows for the targeted delivery of VX765 inside cells. Following internalization (e.g., via receptor-mediated endocytosis if conjugated to a targeting ligand), the compound is trafficked to the lysosome, where Cathepsin B-mediated cleavage and subsequent PAB self-immolation release the active inhibitor into the cytoplasm where it can engage with caspase-1.

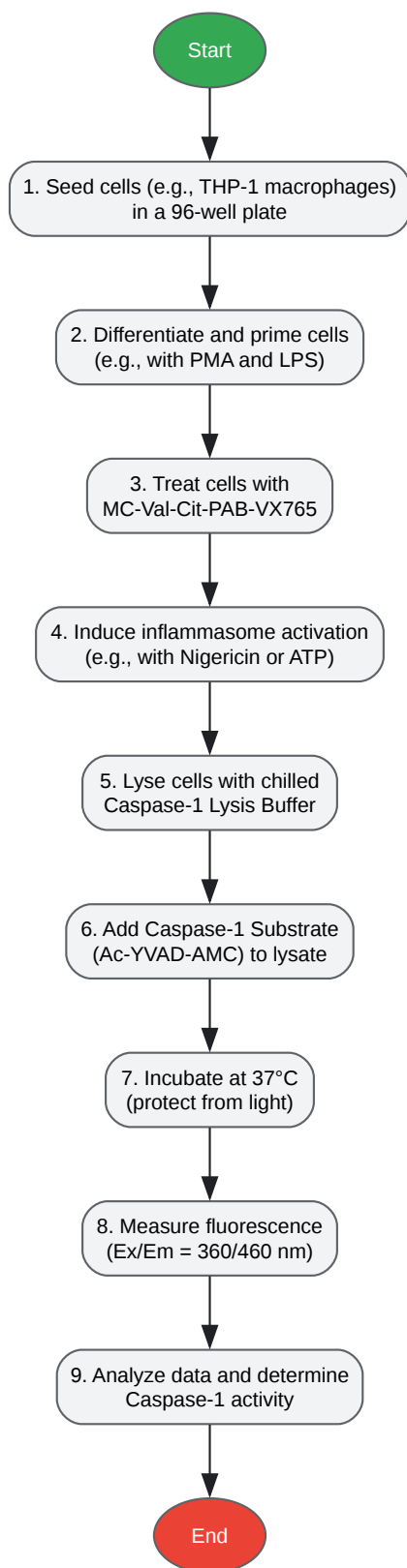
Principle of the Caspase-1 Activity Assay

The activity of caspase-1 is measured using a fluorogenic substrate, typically Ac-YVAD-AMC (N-Acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartyl-7-amino-4-methylcoumarin).[9][10][11] The peptide sequence YVAD is a preferred recognition motif for caspase-1.[12] In its intact form, the AMC fluorophore is quenched and non-fluorescent. Upon cleavage by active caspase-1 in a cell lysate, the free AMC is released and emits a bright fluorescent signal when excited at ~350-380 nm, with an emission maximum at ~440-460 nm. The rate of fluorescent signal generation is directly proportional to the enzymatic activity of caspase-1 in the sample.

Diagrams and Visualizations







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